![molecular formula C15H26O2 B13764395 Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- CAS No. 72928-04-2](/img/structure/B13764395.png)
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted cyclohexenes.
Applications De Recherche Scientifique
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond, used as a precursor in organic synthesis.
Methylcyclohexene: A methyl-substituted cyclohexene with similar reactivity but different physical properties.
Cyclohexanol: The alcohol derivative of cyclohexene, used in the production of nylon and other industrial applications.
Uniqueness
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
72928-04-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
4-[4-(1-ethoxyethoxy)but-1-en-2-yl]-1-methylcyclohexene |
InChI |
InChI=1S/C15H26O2/c1-5-16-14(4)17-11-10-13(3)15-8-6-12(2)7-9-15/h6,14-15H,3,5,7-11H2,1-2,4H3 |
Clé InChI |
NCYWZQBBJWLPIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCC(=C)C1CCC(=CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


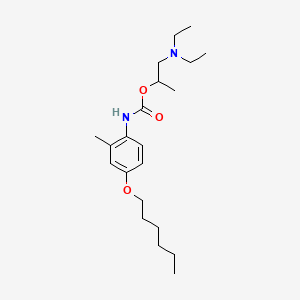

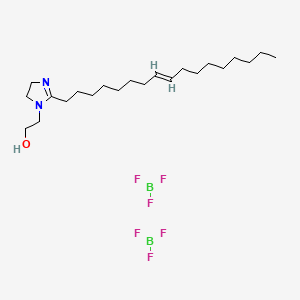
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

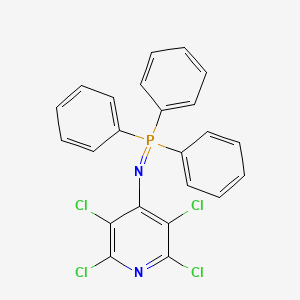

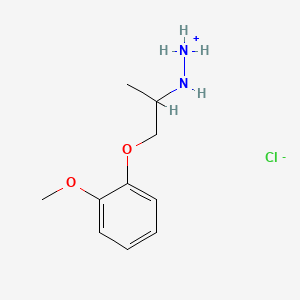

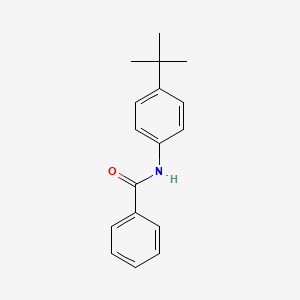


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

